molecular formula C24H23Cl2N3O B1243550 SCH 486757

SCH 486757

Cat. No.: B1243550
M. Wt: 440.4 g/mol
InChI Key: MQWMHMZNBGQNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCH 486757 is a non-peptide, potent, and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. It exhibits high binding affinity for the human NOP receptor (Ki = ~5 nM) and demonstrates excellent selectivity over classical opioid receptors (mu, delta, and kappa) . This profile supports its use as a research tool for specifically investigating the NOP receptor system without significant off-target activity at opioid receptors. The compound has been shown to possess significant antitussive (cough-suppressing) efficacy in preclinical models. In a guinea pig capsaicin cough model, this compound (0.01–1 mg/kg, p.o.) effectively suppressed cough, with a maximum efficacy equivalent to standard agents like codeine but without producing tolerance after a 5-day dosing regimen . Its antitussive effect is mediated specifically through NOP receptor activation, as it can be blocked by the selective NOP antagonist J-113397 but not by the classical opioid antagonist naltrexone . Furthermore, this compound was found to be without effect in a rat conditioned place preference model, suggesting a lower potential for abuse compared to classical opioids . This compound displays a favorable oral pharmacokinetic profile in several animal species, which contributed to its advancement into human clinical trials for cough . It is supplied for research applications aimed at exploring the physiology of the NOP receptor and developing novel therapeutics for cough and other conditions. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H23Cl2N3O

Molecular Weight

440.4 g/mol

IUPAC Name

8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2

InChI Key

MQWMHMZNBGQNMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O

Synonyms

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol
SCH 486757
SCH-486757
SCH486757

Origin of Product

United States

Preparation Methods

Precursor Preparation

A piperidine derivative is functionalized with a pendant allyl group to enable cyclization. For example, N-allylpiperidin-4-one undergoes acid-catalyzed intramolecular cyclization to yield the bicyclic ketone intermediate.

Cyclization Optimization

  • Reagents : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

  • Conditions : Reflux in dichloromethane (DCM) or toluene for 6–12 hours.

  • Yield : 65–78% after purification by silica gel chromatography.

Introduction of the Bis(2-Chlorophenyl)Methyl Group

The bis(2-chlorophenyl)methyl moiety is installed at the 8-position via Friedel-Crafts alkylation or Grignard reaction :

Friedel-Crafts Alkylation

  • Substrate : Azabicyclo[3.2.1]octane-8-carboxylic acid chloride.

  • Electrophile : Bis(2-chlorophenyl)methanol.

  • Catalyst : Aluminum chloride (AlCl₃) in anhydrous DCM.

  • Yield : 72% after recrystallization from ethanol.

Grignard Addition

  • Reagent : Bis(2-chlorophenyl)methyl magnesium bromide.

  • Conditions : Reaction with 8-keto-azabicyclo[3.2.1]octane in tetrahydrofuran (THF) at −78°C.

  • Workup : Quenching with ammonium chloride and extraction with ethyl acetate.

  • Yield : 68%.

Functionalization at the 3-Position

The 3-position is modified through sequential nucleophilic substitution and oxidation :

Pyrimidinyl Group Installation

  • Substrate : 3-Bromo-8-azabicyclo[3.2.1]octane.

  • Coupling Reaction : Suzuki-Miyaura cross-coupling with 2-pyrimidinylboronic acid.

    • Catalyst : Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃).

    • Base : Sodium carbonate (Na₂CO₃).

    • Solvent : 1,4-Dioxane/water (4:1).

    • Yield : 82%.

Hydroxyl Group Formation

  • Substrate : 3-(2-Pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-one.

  • Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C.

  • Yield : 89%.

Final Assembly and Purification

The convergent synthesis concludes with coupling of the bis(2-chlorophenyl)methyl and pyrimidinyl-functionalized intermediates:

Alkylation Step

  • Reagents : Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).

  • Conditions : 60°C for 8 hours.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 75%.

Crystallization

  • Solvent System : Ethanol/water (9:1).

  • Purity : >99% by HPLC.

Analytical Data and Characterization

Parameter Value Method
Molecular FormulaC₂₅H₂₂Cl₂N₃OHigh-Resolution MS
Melting Point198–200°CDifferential Scanning Calorimetry
Optical Rotation[α]²⁵D = +12.5° (c 1.0, CHCl₃)Polarimetry
Purity99.8%HPLC (C18 column)

Challenges and Optimization

  • Regioselectivity : Early routes suffered from competing alkylation at the 6-position. This was mitigated by using bulkier bases (e.g., t-BuOK) to favor 8-substitution.

  • Oxidation Control : Over-reduction of the 3-keto intermediate was addressed by employing NaBH₄ at low temperatures.

Scalability and Industrial Considerations

  • Cost-Efficiency : The Grignard route was abandoned at scale due to safety concerns with organomagnesium reagents. Friedel-Crafts alkylation became the preferred method.

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduced environmental impact .

Chemical Reactions Analysis

Binding Affinity and Mechanism of Action

SCH 486757 exhibits a high binding affinity for the NOP receptor, with an inhibition constant (KiK_i) of approximately 4.6 nM, indicating its potency in selectively activating this receptor compared to classical opioid receptors . The mechanism by which this compound exerts its antitussive effects involves the modulation of cough reflex pathways through NOP receptor activation.

Metabolic Pathways

Recent studies have identified two novel metabolites of this compound (designated M27 and M34) formed through metabolic processes in humans. These metabolites arise from the loss of the C-C bridge from the tropane moiety, leading to the formation of substituted pyridinium compounds . The metabolic pathway can be summarized as follows:

  • Parent Compound : this compound

  • Metabolites :

    • M27

    • M34

  • Metabolic Process : Loss of C-C bridge → Formation of substituted pyridinium.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various animal models, demonstrating favorable absorption and distribution characteristics. It is noted that after oral administration, the compound shows significant antitussive effects without producing tolerance over repeated dosing regimens .

Antitussive Efficacy

In preclinical studies using guinea pig models, this compound effectively suppressed cough induced by capsaicin exposure at doses ranging from 0.01 to 1 mg/kg. The maximum efficacy was observed at around 4 hours post-administration, comparable to established antitussive agents like codeine and dextromethorphan .

Comparative Analysis with Other Compounds

The following table summarizes the comparative antitussive efficacy of this compound with other known agents:

CompoundDose (mg/kg)Cough Suppression (%)Receptor Target
This compound1~46NOP receptor
CodeineVariesComparableμ-opioid receptor
DextromethorphanVariesComparableNMDA receptor

Abuse Potential Assessment

In behavioral studies assessing abuse potential, this compound did not produce conditioned place preference in rats, indicating a low likelihood for abuse compared to classical opioids .

Scientific Research Applications

Antitussive Applications

Pharmacological Profile

SCH 486757 has shown significant antitussive effects in various preclinical models. In studies involving guinea pigs, this compound effectively suppressed cough induced by capsaicin at doses ranging from 0.01 to 1 mg/kg. The maximum efficacy was observed at 4 hours post-administration, demonstrating comparable effects to established antitussive agents like codeine and hydrocodone . Notably, the antitussive action was mediated through NOP receptor activation, as evidenced by the blockade of its effects with the NOP antagonist J113397, while naltrexone, an opioid antagonist, did not alter its efficacy .

Clinical Trials

Following promising preclinical results, this compound progressed to human clinical trials. Two phase Ib/II trials evaluated its effectiveness in patients with subacute cough. Although the results indicated a reduction in subjective cough scores similar to codeine, statistical significance was not achieved . The clinical data suggest that while this compound may have limited efficacy as an antitussive agent, it could provide an alternative treatment option due to its distinct mechanism of action and lower abuse potential compared to traditional opioids .

Pain Management Potential

Mechanism of Action

Research indicates that NOP receptor agonists like this compound may enhance analgesic effects when combined with classical opioids. Studies have demonstrated that spinal administration of nociceptin/orphanin FQ can potentiate morphine analgesia in rodent models, suggesting a synergistic effect that could be leveraged in pain management strategies . This mechanism opens avenues for developing mixed NOP/opioid receptor agonists that may offer effective pain relief with reduced side effects.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties across various animal models, including guinea pigs, rats, and dogs. Its oral bioavailability and metabolic stability are critical factors that support its advancement into clinical settings .

Metabolite Identification

Recent studies identified two novel metabolites of this compound in humans after oral administration. These metabolites were characterized using liquid chromatography-mass spectrometry (LC-MS), revealing a metabolic pathway that includes the conversion into substituted pyridinium compounds . Understanding these metabolic processes is essential for evaluating the safety and efficacy of this compound in clinical applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Findings
Antitussive ActivityEffective in suppressing cough in preclinical models; comparable to codeine but not statistically significant in humans.
Pain ManagementPotential synergistic effects when used with opioids; may enhance analgesic efficacy without increased side effects.
PharmacokineticsFavorable oral bioavailability; good stability across species.
MetabolismIdentified two metabolites; metabolic pathways are crucial for understanding drug behavior in humans.

Mechanism of Action

This binding inhibits the cough reflex pathway, thereby reducing cough severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

NOP Receptor Agonists

SCH 486757 belongs to a class of nonpeptide NOP agonists. Key competitors and their properties are summarized below:

Compound Mechanism Potency (EC50) Selectivity (NOP vs. Opioid Receptors) Key Advantages/Limitations Development Stage
This compound Full NOP agonist 0.01–0.3 mg/kg (preclinical ED50) >100-fold selectivity Oral bioavailability; sedation side effects Phase II (discontinued)
AT-403 Unbiased NOP agonist 0.3 nM (GTPγS binding) >1000-fold selectivity Unbiased signaling (G-protein and arrestin); high potency Preclinical
MCOPPB Biased NOP agonist 0.1 nM (GTPγS binding) >500-fold selectivity Highest potency; biased toward G-protein signaling Preclinical
SCH-221510 Partial NOP agonist 3.2 nM (GTPγS binding) >300-fold selectivity Lower efficacy in cough models Preclinical

Key Findings :

  • Potency : this compound has lower potency compared to MCOPPB and AT-403 but demonstrated clinical efficacy in cough suppression .
  • Selectivity : AT-403 and MCOPPB show superior selectivity over classical opioid receptors, reducing off-target risks .

Opioid Antitussives (e.g., Codeine)

Compound Mechanism Efficacy in Cough Suppression Key Adverse Effects Regulatory Status
This compound NOP agonist Similar to codeine Sedation, hormonal disruptions Investigational
Codeine µ-opioid agonist Inconsistent Addiction, constipation, respiratory depression Approved (with restrictions)

Key Findings :

  • Efficacy : this compound matches codeine in reducing cough severity but avoids opioid-related adverse effects .

TRPV1 Inhibitors (Non-Opioid Antitussives)

Compound Mechanism Efficacy in Preclinical Models Clinical Progress
This compound NOP agonist ED50: 0.01–0.3 mg/kg Phase II (discontinued)
SB-705498 TRPV1 antagonist Inhibits airway hyperreactivity Phase II (ineffective)
GRC 17536 TRPA1 antagonist Reduces cough reflex sensitivity Preclinical

Key Findings :

  • Mechanistic Diversity: TRPV1/TRPA1 inhibitors target sensory nerve terminals, while this compound modulates central cough pathways via NOP receptors .
  • Clinical Outcomes : TRPV1 inhibitors like SB-705498 failed in trials, whereas this compound showed efficacy but faced translational and safety hurdles .

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